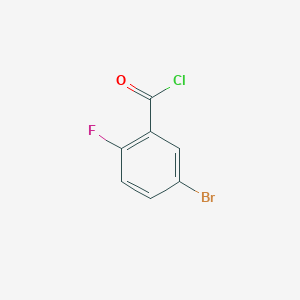

5-Bromo-2-fluorobenzoyl chloride

Beschreibung

Contextualizing 5-Bromo-2-fluorobenzoyl Chloride within Aromatic Acyl Halide Chemistry

This compound is a specific member of the aromatic acyl halide family. Its structure features a benzene ring with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a reactive acyl chloride group. Aromatic acyl halides, in general, are derivatives of carboxylic acids where the hydroxyl group is replaced by a halide, typically chlorine. wikipedia.org This functional group makes them highly susceptible to nucleophilic acyl substitution reactions, a cornerstone of organic synthesis. smolecule.com

The reactivity of this compound is a direct consequence of the electrophilic nature of the carbonyl carbon in the acyl chloride group. smolecule.com This reactivity allows it to readily engage with a variety of nucleophiles, such as alcohols, amines, and arenes, to form esters, amides, and ketones, respectively. wikipedia.org This versatility makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. smolecule.com

Significance of Strategic Halogenation in Benzoyl Chloride Derivatives for Chemical Research

The strategic placement of halogen atoms on the benzoyl chloride ring is a powerful tool for modulating the electronic and steric properties of the molecule. In this compound, the presence of both bromine and fluorine atoms imparts unique characteristics. Both are electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon, making the compound more reactive towards nucleophiles. smolecule.com

The positions of the halogens are also critical. The fluorine atom at the 2-position (ortho to the acyl chloride) and the bromine atom at the 5-position (meta to the acyl chloride) influence the regioselectivity of subsequent reactions. This precise substitution pattern is often a key design element in multi-step syntheses, guiding the formation of specific isomers of more complex molecules. Furthermore, the incorporation of fluorine and bromine can significantly impact the biological activity of the final products, a principle widely exploited in medicinal chemistry. nih.govacs.org Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to a biological target. acs.org

Evolution of Research Perspectives on Halogenated Aromatic Acyl Chlorides

Historically, research on aromatic acyl chlorides focused on their fundamental reactivity and utility in classical organic reactions like the Friedel-Crafts acylation. wikipedia.org However, the perspective has broadened considerably over time. The increasing demand for sophisticated molecules in fields like pharmaceuticals and materials science has driven research towards the synthesis and application of more complex and functionally diverse acyl halides.

Modern research often focuses on leveraging the unique properties imparted by specific halogenation patterns. For instance, the introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. alfa-chemistry.com Consequently, there is a growing interest in developing efficient and selective methods for the synthesis of multi-halogenated aromatic compounds like this compound. The development of new catalytic systems for cross-coupling reactions has further expanded the synthetic utility of these compounds, allowing for the construction of intricate molecular architectures. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 773140-42-4 sigmaaldrich.comoakwoodchemical.com |

| Molecular Formula | C₇H₃BrClFO sigmaaldrich.comoakwoodchemical.com |

| Molecular Weight | 237.46 g/mol oakwoodchemical.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | LEGBISULKASFCD-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGBISULKASFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620517 | |

| Record name | 5-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773140-42-4 | |

| Record name | 5-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 5 Bromo 2 Fluorobenzoyl Chloride

Precursor Synthesis Routes to 5-Bromo-2-fluorobenzoic Acid

The generation of high-purity 5-Bromo-2-fluorobenzoic acid is paramount for the successful synthesis of the target acyl chloride. Methodologies generally focus on the regioselective introduction of a bromine atom onto a fluorinated benzoic acid scaffold.

Bromination Strategies for Fluorobenzoic Acid Derivatives

The direct electrophilic bromination of 2-fluorobenzoic acid serves as a primary route to 5-Bromo-2-fluorobenzoic acid. In this reaction, the existing substituents on the aromatic ring direct the position of the incoming bromine atom. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combined directing effect favors the substitution at the 5-position, which is ortho to the fluorine and meta to the carboxylic acid.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The reaction is typically conducted in a strong acidic medium, such as concentrated sulfuric acid, to activate the brominating agent and facilitate the electrophilic aromatic substitution. For instance, using NBS in tetrahydrofuran (B95107) (THF) can achieve high regioselectivity for the desired product. An analogous process for 2-chlorobenzoic acid uses an NBS/sulfuric acid system, which can be adapted for the fluoro-substituted counterpart. google.com

Table 1: Representative Conditions for Bromination of 2-Fluorobenzoic Acid

| Brominating Agent | Solvent/Medium | Typical Temperature (°C) | Reported Selectivity |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Concentrated Sulfuric Acid | 0–25 | High |

| N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | ~10 | 85–90% |

| Bromine (Br₂) | Concentrated Sulfuric Acid | Ambient | Good |

Multi-step Convergent Syntheses of Halogenated Benzoic Acid Precursors

Convergent synthesis offers an alternative strategy, building the molecule from smaller, pre-functionalized fragments. One such route to a related intermediate, 5-bromo-2-fluorobenzeneboronic acid, starts with 1-bromo-4-fluorobenzene. google.com This process involves a lithiation step, typically using a strong lithium base at low temperatures (below 0°C), to form the highly reactive (5-bromo-2-fluorophenyl)lithium intermediate. google.com

This organolithium species is then reacted with a trialkyl borate, such as tri(C₁-C₆alkyl) borate, which, after hydrolysis, yields 5-bromo-2-fluorobenzeneboronic acid. google.com While this product is a boronic acid, it represents a key halogenated precursor that can be subsequently converted to the corresponding carboxylic acid through established methods like carboxylation using carbon dioxide. This multi-step approach provides a high degree of control over the substitution pattern of the aromatic ring.

Acyl Chlorination Protocols for 5-Bromo-2-fluorobenzoic Acid to 5-Bromo-2-fluorobenzoyl Chloride

The conversion of the carboxylic acid group of 5-Bromo-2-fluorobenzoic acid into an acyl chloride is a critical activation step. Acyl chlorides are significantly more reactive towards nucleophilic acyl substitution, making them valuable intermediates. tandfonline.com The most common reagents for this transformation are thionyl chloride and oxalyl chloride.

Optimized Thionyl Chloride-Mediated Chlorination Techniques

Thionyl chloride (SOCl₂) is a widely used and effective reagent for preparing acyl chlorides from carboxylic acids. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification as they can be easily removed from the reaction mixture. blogspot.comlibretexts.org

The reaction is often performed by heating the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com In some cases, a high-boiling inert solvent may be used. The reaction can be accelerated by the addition of a catalyst. rsc.org

Oxalyl Chloride-Based Acyl Chlorination Procedures

Oxalyl chloride, (COCl)₂, is another highly effective reagent for the synthesis of acyl chlorides. commonorganicchemistry.comwikipedia.org It is often considered a milder and more selective reagent than thionyl chloride, though it is more expensive. wikipedia.orgwikipedia.org The reaction is typically carried out under gentle conditions, often at room temperature in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com

Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride are gaseous (carbon dioxide and carbon monoxide), which facilitates workup. wikipedia.org This method is particularly well-suited for substrates that may be sensitive to the harsher conditions of thionyl chloride. chemicalbook.com

Catalyst Systems and Reaction Condition Optimization

The efficiency of acyl chlorination reactions can be significantly enhanced through the use of catalysts. Dimethylformamide (DMF) is a common catalyst for reactions involving both thionyl chloride and oxalyl chloride. blogspot.comwikipedia.org The catalyst functions by first reacting with the chlorinating agent to form a Vilsmeier reagent, which is a highly reactive iminium species. wikipedia.orgyoutube.com This intermediate then reacts with the carboxylic acid to facilitate the formation of the acyl chloride, regenerating the DMF catalyst in the process. blogspot.comyoutube.com

Other catalyst systems, such as Brønsted acids, have also been shown to effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride. tandfonline.comresearchgate.net Optimization of reaction conditions involves careful control of temperature, reaction time, and the choice of solvent to maximize yield and purity while minimizing side reactions. For instance, phase transfer catalysis can be effective for acids with low solubility in common organic solvents. researchgate.net

Table 2: Comparison of Acyl Chlorination Reagents

| Reagent | Typical Conditions | Catalyst | Byproducts | Advantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat, reflux | DMF (catalytic) | SO₂, HCl (gaseous) | Cost-effective, volatile byproducts |

| Oxalyl Chloride ((COCl)₂) | DCM, Room Temp | DMF (catalytic) | CO, CO₂, HCl (gaseous) | Milder conditions, high selectivity |

Emerging Synthetic Pathways to this compound

The development of novel synthetic methods is driven by the need for greater efficiency, selectivity, and sustainability. For a specialized compound like this compound, emerging pathways involving transition metal catalysis and electrochemical modalities represent the forefront of synthetic innovation. These approaches move away from traditional stoichiometric reagents towards more elegant and atom-economical solutions.

Transition Metal-Catalyzed Approaches to Aryl Acyl Halides

Transition metal-catalyzed carbonylation reactions are a powerful and direct method for the synthesis of carbonyl compounds from readily available organic halides. researchgate.net Palladium-catalyzed processes, in particular, have become a cornerstone of modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.netnih.gov

The synthesis of this compound via this approach would likely start from a dihalogenated precursor, such as 1,4-dibromo-2-fluorobenzene. In a key step, a palladium(0) catalyst would undergo oxidative addition into one of the carbon-bromine bonds. Subsequent migratory insertion of carbon monoxide (CO) into the aryl-palladium bond forms a palladium-acyl complex. While this intermediate is typically reacted with nucleophiles like alcohols or amines to yield esters or amides, its interception to form the acyl halide is a more challenging but feasible transformation.

Research in palladium-catalyzed carbonylation has seen significant advancements, including the development of highly active catalyst systems and the use of carbon monoxide surrogates to circumvent the handling of toxic CO gas. acs.orgorganic-chemistry.org For instance, sources like tungsten hexacarbonyl or phenyl formate (B1220265) can generate CO in situ. acs.orgorganic-chemistry.org The choice of ligands, such as bulky electron-rich phosphines, is critical in tuning the catalyst's reactivity and stability. acs.org While direct synthesis of acyl chlorides via carbonylation is less common than for esters or amides, the underlying principles are well-established for a variety of aryl halides. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation of Aryl Halides This table presents data from analogous reactions on various aryl halides, illustrating the general conditions applicable to a potential synthesis of this compound.

| Aryl Halide Substrate | Catalyst System (Catalyst/Ligand) | CO Source | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Bromides | Pd(OAc)₂ / [(t-Bu)₃PH]·BF₄ | W(CO)₆ | Water (micellar) | 100 | Amide | Variable | acs.org |

| Aryl Bromides | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Phenyl Formate | CH₃CN | 80 | Phenyl Ester | Up to 99 | organic-chemistry.org |

| 2-Bromoanilines | Pd(OAc)₂ / DPEPhos | CO (10 bar) | Toluene | 100 | Isoindolinone (via cyclization) | Good to Excellent | nih.gov |

| Aryl Chlorides | PdCl₂{(alkyl)₂P(CH₂)₃P(alkyl)₂} | CO (5 bar) | Various | 150 | Aldehyde (reductive) | Variable | acs.org |

Electrochemical Synthesis Modalities for Acyl Chlorides

Electrosynthesis is gaining prominence as a sustainable and powerful tool in organic chemistry. By using electricity to drive chemical reactions, it can reduce reliance on stoichiometric chemical oxidants or reductants, minimizing waste and often allowing for reactions under mild conditions. acs.org

The electrochemical synthesis of acyl chlorides like this compound can be envisioned through a few potential routes. One indirect but innovative pathway is the nickel-catalyzed electrochemical carboxylation of an aryl halide precursor (e.g., 1,4-dibromo-2-fluorobenzene) using carbon dioxide (CO₂) as the C1 source. nih.gov This method produces the corresponding carboxylic acid (5-bromo-2-fluorobenzoic acid), which can then be converted to the target acyl chloride using standard chlorinating agents. The electrochemical step replaces traditional organometallic reagents often needed for carboxylation. Mechanistic studies have shown that these nickel-catalyzed reactions can be improved by using homogeneous organic reductants, expanding their applicability. nih.gov

A more direct, albeit less developed, approach would be the direct electrochemical conversion of 5-bromo-2-fluorobenzoic acid to this compound. While the electrochemical synthesis of acyl chlorides from carboxylic acids is not yet a widely adopted method, related transformations have been demonstrated. For example, the electrochemical synthesis of carboxylic anhydrides from carboxylic acids has been achieved using inexpensive graphite (B72142) and stainless steel electrodes, avoiding harsh dehydrating agents. chemistryviews.org This suggests the potential for developing a similar process where a chloride source is incorporated into the electrochemical cell to directly generate the acyl chloride. Such a method would represent a significant advancement in green chemistry by avoiding corrosive and hazardous reagents like thionyl chloride or oxalyl chloride. chemguide.co.uk

Table 2: Emerging Electrochemical Approaches to Carboxylic Acid Derivatives This table highlights general electrochemical methods that could be adapted for the synthesis of this compound or its direct precursor.

| Transformation | Substrate Type | Key Reagent/Catalyst | Electrodes | Key Feature | Reference |

|---|---|---|---|---|---|

| Carboxylation | Aryl Halides | NiCl₂(PPh₃)₂ / CO₂ | Not specified (uses Mn(0) or organic reductant) | Forms carboxylic acid from aryl halide and CO₂. | nih.gov |

| Anhydride Synthesis | Carboxylic Acids | KSCN (electrolyte) | Graphite/Stainless Steel | Avoids chemical dehydrating agents. | chemistryviews.org |

| Thioester Synthesis | Acyl Chlorides & Sulfinic Acids | None (direct electrolysis) | Not specified (undivided cell) | Reductive cross-coupling to form C-S bonds. | rsc.org |

Advanced Reaction Chemistry and Transformational Pathways of 5 Bromo 2 Fluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of 5-Bromo-2-fluorobenzoyl chloride involve the substitution of the chloride atom by a nucleophile. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, facilitating attack by a wide range of nucleophiles.

The reaction of this compound with primary or secondary amines, known as aminolysis, readily forms stable amide bonds. This transformation is fundamental in the synthesis of numerous complex molecules, including active pharmaceutical ingredients. The reaction typically proceeds rapidly at room temperature by adding the acyl chloride to a solution of the amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

While specific proprietary synthetic routes for PARP inhibitors like Fluzoparib (B607573) are not always fully disclosed in public literature, the formation of complex amide structures via aminolysis is a key strategy in their synthesis. Acyl chlorides such as this compound are ideal reagents for coupling with complex amine-containing fragments, such as substituted piperazines, to construct the core of the target molecule. ambeed.com

Table 1: Representative Aminolysis Reactions

This table illustrates the general reaction of this compound with various amine types to form complex amides.

| Amine Substrate | Product Structure | Product Class | Reaction Conditions |

| Aniline | N-phenyl-5-bromo-2-fluorobenzamide | Aromatic Amide | DCM, Triethylamine, 0°C to RT |

| Benzylamine | N-benzyl-5-bromo-2-fluorobenzamide | Benzyl Amide | DCM, Triethylamine, 0°C to RT |

| Piperidine | (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone | Piperidinyl Amide | THF, Pyridine, 0°C to RT |

| N-Methylpiperazine | (5-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone | Piperazinyl Amide | THF, Triethylamine, 0°C to RT |

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to yield the corresponding esters. The reaction with simple alcohols, such as methanol or ethanol, is generally straightforward and can be catalyzed by a base like pyridine.

Phenols are less nucleophilic than aliphatic alcohols, and the reaction may proceed more slowly. nih.gov To facilitate esterification with phenols, it is common practice to first convert the phenol into its more nucleophilic conjugate base, the phenoxide, by using a strong base like sodium hydroxide. This is a variation of the Schotten-Baumann reaction, which enhances the rate of acylation. chemicalbook.com

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent carbon-based nucleophiles that readily attack the electrophilic carbonyl carbon of this compound. google.com This reaction is a powerful method for forming carbon-carbon bonds and synthesizing ketones.

The reaction of a Grignard reagent with an acyl chloride is a standard method for ketone synthesis. For instance, reacting this compound with an arylmagnesium bromide would yield a diaryl ketone. nih.gov It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will be quenched by water or other protic sources. A potential side reaction is the addition of a second equivalent of the organometallic reagent to the initially formed ketone, resulting in a tertiary alcohol. This can often be avoided by using low temperatures and inverse addition (adding the Grignard reagent to the acyl chloride). Organolithium reagents exhibit similar reactivity but are generally more potent nucleophiles.

Electrophilic Aromatic Substitution (EAS) Involving this compound as an Intermediate

In the context of Electrophilic Aromatic Substitution (EAS), this compound does not typically act as the substrate that is being substituted. Its own aromatic ring is strongly deactivated by the electron-withdrawing acyl chloride group, making it resistant to further electrophilic attack. Instead, it serves as the electrophilic reagent in Friedel-Crafts acylation reactions to introduce the 5-bromo-2-fluorobenzoyl group onto another, more nucleophilic aromatic ring. ambeed.com

Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, involving the reaction of an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst. This compound serves as the acylating agent in this reaction. The Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to the carbonyl oxygen and facilitates the departure of the chloride, generating a highly electrophilic acylium ion (or a reactive acyl chloride-Lewis acid complex). This electrophile is then attacked by the electron-rich aromatic substrate.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate because the newly introduced acyl group is electron-withdrawing. This deactivation prevents subsequent acylation reactions, leading to clean mono-acylated products. ambeed.com

The success and regiochemical outcome of Friedel-Crafts acylation depend heavily on the nature of the aromatic substrate.

Substrate Scope : The reaction is most effective with aromatic rings that are activated or only weakly deactivated. Arenes bearing electron-donating groups (e.g., alkyl, alkoxy, phenoxy) are excellent substrates. Strongly deactivated rings, such as nitrobenzene, or those containing basic amine groups that coordinate with the Lewis acid catalyst, are generally unreactive under Friedel-Crafts conditions. ambeed.com

Regioselectivity : The position of acylation on the substrate's ring is governed by the directing effects of its existing substituents.

Activating groups (e.g., -OR, -R) are ortho, para-directors. Due to the steric bulk of the incoming acylium ion complex, the para-substituted product is often favored over the ortho product. For example, in the acylation of phenetole (ethoxybenzene) with a similar acyl chloride, the reaction yields the para-acylated product almost exclusively.

Deactivating groups that are halogens (e.g., -Cl, -Br) are ortho, para-directing but slow the reaction down.

Strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) are meta-directors, but as noted, these substrates are often too unreactive for the reaction to proceed efficiently.

Table 2: Predicted Regioselectivity in Friedel-Crafts Acylation

This table shows the expected major products from the Lewis acid-catalyzed acylation of various aromatic substrates with this compound.

| Aromatic Substrate | Directing Group | Predicted Major Product |

| Toluene | -CH₃ (ortho, para-director) | 1-(5-Bromo-2-fluorophenyl)-1-(4-methylphenyl)methanone |

| Anisole | -OCH₃ (ortho, para-director) | 1-(5-Bromo-2-fluorophenyl)-1-(4-methoxyphenyl)methanone |

| Chlorobenzene | -Cl (ortho, para-director) | 1-(5-Bromo-2-fluorophenyl)-1-(4-chlorophenyl)methanone |

| Benzene | None | (5-Bromo-2-fluorophenyl)(phenyl)methanone |

Friedel-Crafts Acylation Reactions

Mechanistic Investigations of Friedel-Crafts Pathways

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds to aromatic rings. With this compound, the reaction proceeds through the formation of a highly electrophilic acylium ion. This intermediate is generated by the reaction of the acyl chloride with a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).

The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form the acylium ion. This acylium ion is stabilized by resonance, with the positive charge delocalized onto the oxygen atom. The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Finally, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final ketone product. A key advantage of Friedel-Crafts acylation over alkylation is the lack of carbocation rearrangements due to the stability of the acylium ion.

Halogenation and Nitration of the Benzene Ring in this compound Derivatives

Further functionalization of the aromatic ring of this compound derivatives can be achieved through electrophilic aromatic substitution reactions such as halogenation and nitration. The directing effects of the existing substituents (bromo, fluoro, and acyl groups) play a crucial role in determining the position of the incoming electrophile.

In a synthetic route to 5-bromo-2-fluorobenzonitrile, a derivative of the title compound, bromination is carried out in concentrated sulfuric acid using dibromohydantoin as the brominating agent. Similarly, the preparation of 5-bromo-2-chlorobenzoic acid involves the bromination of 2-chlorobenzonitrile. While specific studies on the nitration of this compound are not prevalent, related studies on acylpolymethylbenzenes show that nitration can lead to substitution on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as a reactive handle for these transformations.

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryls, which are prevalent in many biologically active compounds. This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an aryl halide. The catalytic cycle generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

The reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups and the relatively low toxicity of the boron byproducts. This methodology has been successfully applied to unprotected ortho-bromoanilines, demonstrating its utility in complex molecular settings.

The Heck and Sonogashira reactions are palladium-catalyzed methods for the formation of carbon-carbon bonds, specifically for the synthesis of alkenes and alkynes, respectively.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.

The Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation (in this case, of the alkynyl group from the copper acetylide), and reductive elimination. The Sonogashira coupling has been employed in the synthesis of intermediates for anticancer drugs and for the modification of biomolecules. Mild, aqueous conditions have been developed for the Sonogashira reaction, expanding its applicability.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the formation of aryl amines from aryl halides and amines. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the aryl amine and regenerate the palladium(0) catalyst. The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has significantly expanded the scope and efficiency of this transformation.

Other Significant Chemical Transformations

Beyond the reactions discussed above, the acyl chloride functionality of this compound allows for a variety of other important chemical transformations. For instance, reaction with ammonia water can convert the acyl chloride to the corresponding amide, as seen in the synthesis of o-fluorobenzamide from o-fluorobenzoyl chloride. This amide can then be dehydrated to form the corresponding nitrile.

The compound can also undergo reactions typical of acyl chlorides, such as esterification with alcohols and Friedel-Crafts acylation of other aromatic substrates. These transformations highlight the versatility of this compound as a building block in the synthesis of more complex molecules.

Reductions to Aldehydes and Alcohols (e.g., via 5-bromo-2-fluorobenzoic acid or related nitriles)

The selective reduction of the acyl chloride functional group in this compound, or its precursors, provides pathways to the corresponding aldehyde, 5-bromo-2-fluorobenzaldehyde (B134332), and the primary alcohol, (5-bromo-2-fluorophenyl)methanol. These products are valuable intermediates in the synthesis of pharmaceuticals. guidechem.com

Direct reduction of the acyl chloride is challenging due to its high reactivity, often leading to over-reduction. Therefore, multi-step synthetic routes starting from the more stable 5-bromo-2-fluorobenzoic acid are commonly employed. One strategy involves the initial conversion of the carboxylic acid to an ester, such as methyl 5-bromo-2-fluorobenzoate. guidechem.com This ester can then be selectively reduced to the aldehyde using a sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. guidechem.com Careful control of reaction conditions is necessary to prevent further reduction to the alcohol.

Alternatively, the complete reduction of the carboxylic acid or its ester derivative yields (5-bromo-2-fluorophenyl)methanol. This transformation can be achieved using powerful reducing agents. For the analogous 5-bromo-2-chlorobenzoic acid, a sodium borohydride/sulfuric acid system has been effectively used for its reduction to the corresponding benzyl alcohol. guidechem.com Once the alcohol is obtained, it can be oxidized back to the aldehyde. Common oxidizing agents for this purpose include pyridinium dichromate (PDC) or manganese(IV) oxide (MnO2). guidechem.com The oxidation of (2-bromo-5-fluorophenyl)methanol to 2-bromo-5-fluorobenzaldehyde using MnO2 in dichloromethane (B109758) has been reported with high yields. chemicalbook.com

Another potential precursor is 5-bromo-2-fluorobenzonitrile. The selective reduction of the nitrile group can also yield the desired aldehyde.

| Precursor | Reagent(s) | Product | Key Transformation | Reference |

|---|---|---|---|---|

| 5-Bromo-2-fluorobenzoic acid | 1. Methyl iodide 2. Diisobutylaluminum hydride (DIBAL-H) | 5-Bromo-2-fluorobenzaldehyde | Esterification followed by partial reduction | guidechem.com |

| 5-Bromo-2-fluorobenzoic acid | 1. Methyl iodide 2. Diisobutylaluminum hydride (DIBAL-H) 3. Pyridinium dichromate (PDC) | 5-Bromo-2-fluorobenzaldehyde | Esterification, full reduction to alcohol, followed by oxidation | guidechem.com |

| (5-Bromo-2-fluorophenyl)methanol | Manganese(IV) oxide (MnO2) | 5-Bromo-2-fluorobenzaldehyde | Oxidation of primary alcohol | |

| 5-Bromo-2-chlorobenzoic acid | Sodium borohydride/Sulfuric acid | (5-Bromo-2-chlorophenyl)methanol | Reduction of carboxylic acid | guidechem.com |

Rearrangement Reactions and Fragmentations

Photochemical Reactivity and Decomposition Studies of Related Benzoyl Chlorides

The photochemical behavior of benzoyl chlorides involves the absorption of ultraviolet (UV) light, leading to electronic excitation and subsequent chemical reactions. Studies on the parent benzoyl chloride molecule provide insight into the expected reactivity of its substituted derivatives like this compound.

The primary photochemical process for benzoyl chloride upon UV irradiation is the dissociation of the carbon-chlorine (C-Cl) bond. acs.orgacs.org This homolytic cleavage results in the formation of a benzoyl radical and a chlorine atom. acs.orgrsc.org This dissociation has been observed upon excitation to the S₁, S₂, and S₃ excited states at various wavelengths, including 237, 253, 265, and 279.6 nm. acs.orgacs.org The process is characterized by a short excited-state lifetime due to fast internal conversion and energy dissipation, which contributes to the broad, structureless absorption spectrum of benzoyl chloride. acs.org

The generation of acyl radicals from benzoyl chlorides can also be achieved under visible light using a photocatalytic approach. For instance, benzoyl chloride can be activated by a nucleophilic catalyst, such as potassium ethyl xanthate, to form an intermediate that absorbs visible light. rsc.org Photolysis of this intermediate cleaves a carbon-sulfur bond, generating the benzoyl radical. rsc.org

In the presence of solvents or other molecules, the reactive intermediates (benzoyl radical and chlorine atom) can engage in further reactions. For example, in the presence of hydrogen donors, the benzoyl radical can be trapped. In the gas phase, the chlorine atoms can abstract hydrogen from other molecules. researchgate.net The photochemical reactions of related benzyl chlorides have also been studied, showing the formation of benzyl radicals and, in certain solvents, benzyl cations. researchgate.netacs.org Given that benzoyl chloride's absorption spectrum extends into the UV-B region, it is susceptible to direct photolysis by sunlight, which can contribute to its environmental degradation. acs.orgnih.gov

| Study Type | Excitation/Method | Primary Observation | Key Intermediates | Reference |

|---|---|---|---|---|

| UV Photodissociation | UV light (237-279.6 nm) | Loss of a chlorine atom | Benzoyl radical, Chlorine atom | acs.orgacs.org |

| Pulse Radiolysis | Electron beam | Formation of a transient radical anion, followed by dissociation | Benzoyl chloride radical anion, Benzoyl radical, Chloride ion | rsc.org |

| Photocatalysis | Visible light (blue LED, 465 nm) with catalyst | Generation of acyl radicals from acyl xanthate intermediate | Benzoyl radical | rsc.org |

Applications in the Synthesis of Complex Organic Molecules and Active Pharmaceutical Ingredients Apis

Utility as a Building Block for Fluorine-Containing Scaffolds in Drug Discovery

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. 5-Bromo-2-fluorobenzoyl chloride serves as a readily available source of a fluorinated phenyl ring, a common motif in many modern pharmaceuticals. Its utility as a building block allows for the construction of complex molecular architectures containing this desirable feature. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs.

Role in the Synthesis of Pharmaceutical Intermediates

This compound and its close analogs are crucial intermediates in the synthesis of several classes of therapeutic agents.

A closely related compound, 5-bromo-2-chlorobenzoyl chloride, is a key intermediate in the synthesis of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. pharmaffiliates.com For instance, it is utilized in the synthesis of Dapagliflozin (B1669812). pharmaffiliates.com The synthesis involves the Friedel-Crafts acylation of a substituted aromatic compound with 5-bromo-2-chlorobenzoyl chloride to form a diaryl ketone, which is a core structure of SGLT2 inhibitors. This highlights the importance of halogenated benzoyl chlorides in constructing the central scaffold of this important class of antidiabetic drugs.

| SGLT2 Inhibitor Intermediate Synthesis | Description |

| Starting Material | 5-Bromo-2-chlorobenzoic acid |

| Key Intermediate | 5-Bromo-2-chlorobenzoyl chloride |

| Reaction | Friedel-Crafts acylation |

| Product Class | Diaryl ketones, precursors to SGLT2 inhibitors |

This table illustrates the general synthetic route towards SGLT2 inhibitors utilizing a halogenated benzoyl chloride intermediate.

While a direct synthesis of Fluzoparib (B607573) using this compound is not explicitly detailed in the provided search results, the structural motifs present in PARP inhibitors often feature substituted benzamide moieties. The benzoyl chloride functionality of this compound makes it an ideal precursor for the formation of such amides through reaction with appropriate amines. The bromo and fluoro substituents can play a crucial role in modulating the electronic properties and binding interactions of the final inhibitor with the PARP enzyme. The synthesis of various PARP inhibitors often involves the coupling of a substituted benzoic acid or its corresponding acyl chloride with a heterocyclic amine.

The versatile reactivity of this compound and its derivatives, such as 5-bromo-2-fluorobenzaldehyde (B134332), makes them valuable starting materials for a range of other biologically active molecules. For instance, these compounds are used in the synthesis of molecules with potential anti-cancer and anti-inflammatory properties. nbinno.com The ability to undergo various chemical transformations, including nucleophilic substitution and reduction, allows for the creation of diverse molecular scaffolds for biological screening. nbinno.com

Application in Agrochemicals and Specialty Chemicals Research

The utility of this compound extends beyond the pharmaceutical industry into the realms of agrochemicals and specialty chemicals. The related compound, 5-bromo-2-fluorobenzaldehyde, is utilized in the production of fine chemicals, including dyes and agrochemicals. nbinno.com The reactivity of the benzoyl chloride group allows for its incorporation into a variety of molecular structures, leading to the development of new pesticides, herbicides, and other crop protection agents. In the field of specialty chemicals, derivatives of this compound can be used to synthesize compounds with unique properties for various applications.

Development of Novel Materials through this compound Derivatization

The presence of both fluorine and bromine atoms in this compound makes it an attractive building block for the synthesis of novel materials with tailored properties. Fluorinated compounds are known to exhibit unique characteristics, such as altered electronic properties and thermal stability, which are desirable in materials science.

For example, fluorinated and bromo-containing compounds are utilized in the synthesis of liquid crystals. beilstein-journals.orgnih.govajchem-a.comnih.govbeilstein-journals.org The introduction of fluorine can influence the mesomorphic properties of the resulting molecules. The benzoyl chloride functionality of this compound allows for its incorporation into liquid crystalline scaffolds through ester or amide linkages.

Mechanistic and Theoretical Investigations of 5 Bromo 2 Fluorobenzoyl Chloride Reactivity

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the reactivity of molecules like 5-bromo-2-fluorobenzoyl chloride. These studies allow for the detailed examination of reaction mechanisms, transition states, and the electronic effects of substituents, which are often difficult to probe experimentally.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving acyl chlorides. This allows for the elucidation of detailed, stepwise reaction mechanisms. For instance, in cycloaddition reactions, DFT can distinguish between concerted and stepwise pathways by locating and characterizing the transition states (TS) and intermediates involved. pku.edu.cn

A theoretical study on the [3 + 2] cycloaddition reactions of similar vinyl-substituted organohalides (1-bromo-4-vinylbenzene) with benzonitrile (B105546) oxide was conducted using DFT at the B3LYP/6-311++G(d,p) computational level. mdpi.com This analysis revealed that the reactions proceed through a two-stage, one-step mechanism. mdpi.com By calculating the activation energies for different possible pathways, such studies can predict product regioselectivity, which often aligns with experimental outcomes. mdpi.com For this compound, similar DFT approaches could be used to model its reactions with various nucleophiles, identifying the most energetically favorable pathways and the geometries of the corresponding transition states.

Computational studies on related compounds like 5-Bromo-2-Hydroxybenzaldehyde using the DFT/B3LYP method with a 6-311++G(d,p) basis set have been used to determine molecular stability, electronic properties, and reactive sites. nih.gov The molecular electrostatic potential (MEP) map generated in such studies can identify the most electron-rich areas (e.g., around the carbonyl oxygen), which are susceptible to electrophilic attack, and electron-deficient regions (the carbonyl carbon), which are targets for nucleophiles. nih.gov

Table 1: Example of Calculated Thermodynamic Parameters from a DFT Study for a Representative Cycloaddition Reaction

| Parameter | Reactants | Transition State (TS) | Products |

|---|---|---|---|

| Relative Electronic Energy (kcal/mol) | 0.00 | 25.5 | -15.2 |

| Relative Enthalpy (kcal/mol) | 0.00 | 25.1 | -15.8 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | 31.6 | -14.9 |

Note: Data is representative of a generic cycloaddition reaction studied by DFT to illustrate the types of parameters obtained. Actual values would be specific to the reaction of this compound with a given reactant.

Substituent Effects on Reactivity and Selectivity in Acyl Chlorides

The reactivity of the acyl chloride functional group is heavily influenced by the electronic properties of substituents on the aromatic ring. libretexts.org In this compound, both the fluorine and bromine atoms are electron-withdrawing groups. This has two major consequences:

Inductive Effect : Both halogens pull electron density away from the carbonyl carbon. This increases the carbon's partial positive charge (δ+), making it a more potent electrophile and thus more susceptible to nucleophilic attack. chemistrystudent.com Acyl chlorides are generally the most reactive among carboxylic acid derivatives because the electronegative chlorine atom strongly withdraws electrons. libretexts.org

The position of the substituents is also critical. The fluorine atom at the ortho position exerts a strong inductive effect due to its proximity to the acyl chloride group. The bromine at the meta position further enhances the electrophilicity of the carbonyl carbon. These combined effects make this compound a highly reactive acylating agent. chemistrystudent.com

Table 2: Conceptual Effect of Ring Substituents on the Reactivity of Benzoyl Chloride Derivatives

| Substituent | Position | Electronic Effect | Predicted Effect on Carbonyl Carbon's Electrophilicity | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|---|

| -NO₂ | para | Strong Electron-Withdrawing | Greatly Increased | Very High |

| -Br | meta | Electron-Withdrawing (Inductive) | Increased | High |

| -F | ortho | Strong Electron-Withdrawing (Inductive) | Increased | High |

| -H | - | None (Reference) | Baseline | Moderate |

| -CH₃ | para | Electron-Donating (Inductive/Hyperconjugation) | Decreased | Lower |

| -OCH₃ | para | Electron-Donating (Resonance) | Greatly Decreased | Low |

Note: This table provides a qualitative prediction based on general chemical principles.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, rate constants, and activation energies. This information is essential for understanding reaction mechanisms and optimizing reaction conditions.

For acyl chlorides, kinetic studies often focus on nucleophilic acyl substitution reactions. A study on the reaction of mesitoyl chloride with a phosphorus-based nucleophile involved monitoring the reaction progress over time using techniques like NMR spectroscopy. nih.gov The data was then used to develop a kinetic model that could explain the observed formation of intermediates and the final product. nih.gov The model assumed that certain steps, such as the final nucleophilic substitution on a second acyl chloride molecule, were instantaneous and much faster than others. nih.gov

Rate = k[this compound][Nucleophile]

The rate constant, k, would be significantly influenced by the nature of the nucleophile, the solvent, and the temperature. The strong electrophilic character of the carbonyl carbon in this compound suggests that it would exhibit a large rate constant in such reactions compared to less activated benzoyl chlorides.

Table 3: Hypothetical Kinetic Data for the Reaction of Various Benzoyl Chlorides with a Standard Nucleophile

| Acyl Chloride | Relative Rate Constant (k_rel) |

|---|---|

| 4-Nitrobenzoyl chloride | 50.2 |

| This compound | ~25-40 (Estimated) |

| Benzoyl chloride | 1.0 |

| 4-Methylbenzoyl chloride | 0.3 |

| 4-Methoxybenzoyl chloride | 0.05 |

Note: This table is illustrative. The estimated value for this compound is based on the strong electron-withdrawing nature of its substituents.

Spectroscopic Probing of Reaction Intermediates

The mechanism of nucleophilic acyl substitution proceeds through a transient tetrahedral intermediate. khanacademy.org Spectroscopic techniques are vital for detecting and characterizing such short-lived species.

NMR Spectroscopy : Low-temperature NMR can sometimes be used to observe reaction intermediates directly. In a study of the reaction between mesitoyl chloride and the phosphaethynolate anion, ³¹P-NMR spectroscopy was crucial in tracking phosphorus-containing intermediates. nih.gov Although a key anionic intermediate was too reactive to be observed directly, its existence was inferred from the products formed. nih.gov For reactions of this compound, ¹⁹F-NMR could be a particularly useful probe to monitor changes in the electronic environment of the fluorine atom as the reaction progresses from the starting material, through the tetrahedral intermediate, to the final product.

Infrared (IR) Spectroscopy : Time-resolved IR spectroscopy can monitor the disappearance of the C=O stretch of the acyl chloride (typically around 1790-1810 cm⁻¹) and the appearance of the C=O stretch of the product (e.g., an ester, around 1735-1750 cm⁻¹). The transient loss of the carbonyl double bond in the tetrahedral intermediate could also be detected under specific experimental conditions.

UV-Visible Spectroscopy : The formation of colored intermediates or products can be tracked using UV-Vis spectroscopy, which is particularly useful for kinetic analysis. For instance, the synthesis of complexes from 5-bromo-2-fluorobenzaldehydeoxime was characterized using UV, IR, and NMR spectral studies. researchgate.net

Advanced Mechanistic Electrochemistry Studies of Organohalide Electrophiles

The carbon-bromine bond in this compound allows it to act as an organohalide electrophile, particularly in reductive coupling reactions. Advanced electrochemical techniques, such as cyclic voltammetry (CV), are used to study the mechanisms of these transformations. digitellinc.com

Electrochemistry provides a powerful way to achieve differential activation of functional groups. nih.gov In the context of cross-electrophile coupling (XEC), an electrochemical approach can selectively reduce one organohalide to a carbanion, which then acts as a nucleophile towards a second, less easily reduced electrophile. nih.gov The reduction potential of an aryl halide is influenced by its substituents. The electron-withdrawing acyl chloride and fluorine groups on the ring would make the C-Br bond of this compound easier to reduce compared to bromobenzene (B47551) itself.

Mechanistic studies of XEC reactions use CV to assess the rates of elementary steps like oxidative addition and radical capture. digitellinc.com The mechanism for the electrochemical reduction of an alkyl or aryl halide often involves a radical-polar crossover pathway:

Selective one-electron reduction of the organohalide (R-X) at the cathode to form a radical anion.

Cleavage of the radical anion to form a carbon-centered radical (R•) and a halide anion (X⁻).

A second one-electron reduction of the radical to form a carbanion (R⁻).

Chemoselective nucleophilic attack of the carbanion on another electrophile. nih.gov

The application of these electrochemical methods to this compound could enable novel coupling reactions by selectively activating the C-Br bond without affecting the acyl chloride group, or vice versa, depending on the reaction conditions.

Table 4: Representative Electrochemical Reduction Potentials of Aryl Halides

| Compound | Reduction Potential (E_red vs. SCE) | Notes |

|---|---|---|

| 4-Nitroiodobenzene | -0.95 V | Electron-withdrawing group facilitates reduction. |

| 4-Bromobenzonitrile | -1.65 V | Electron-withdrawing group facilitates reduction. |

| Iodobenzene | -1.75 V | Reference potential. |

| Bromobenzene | -1.95 V | C-Br bond is harder to reduce than C-I. |

| Chlorobenzene | -2.30 V | C-Cl bond is the hardest to reduce. |

Note: Data is representative and sourced from general electrochemical literature. The potential for this compound would be influenced by its specific substituents.

Advanced Spectroscopic Characterization Methodologies for Structural and Purity Assessment of Synthetic Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. For the structural elucidation of 5-bromo-2-fluorobenzoyl chloride, NMR provides detailed information regarding the chemical environment, connectivity, and spatial arrangement of its atoms.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The analysis of one-dimensional NMR spectra is the initial step in confirming the structure of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the disposition of hydrogen atoms on the aromatic ring. For this compound, three distinct signals are expected in the aromatic region. The precise chemical shifts and coupling constants are influenced by the electronic effects of the bromine, fluorine, and acyl chloride substituents.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides a count of the unique carbon atoms and information about their chemical environments. The spectrum for this compound will show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the acyl chloride. The carbon directly bonded to the fluorine atom will exhibit a characteristic large one-bond coupling constant (¹J C-F), a key diagnostic feature for fluoro-organic compounds. chemicalbook.com The electron-withdrawing nature of the substituents will cause a downfield shift of the aromatic carbon signals.

¹⁹F NMR Spectroscopy : As a nucleus with 100% natural abundance and high sensitivity, fluorine-19 NMR is an invaluable tool for analyzing fluorinated compounds. alfa-chemistry.com For this compound, a single resonance is expected. The chemical shift of this signal, typically referenced to an external standard like CFCl₃, is characteristic of an aryl fluoride (B91410) and is sensitive to the electronic nature of the other ring substituents. alfa-chemistry.comucsb.educolorado.edu Computational methods are also increasingly used to predict ¹⁹F NMR chemical shifts, aiding in structural assignments of complex fluorinated aromatic compounds. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H | 7.0 - 8.5 | Complex splitting patterns due to H-H and H-F couplings. |

| ¹³C | 115 - 170 | Carbonyl carbon signal, and characteristic large C-F coupling constant. |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR experiments provide further clarity by revealing correlations between different nuclei, which helps in assembling the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment establishes proton-proton coupling networks. For this compound, cross-peaks in the COSY spectrum would definitively map the connectivity of the three aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon resonances based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the aromatic protons to the carbonyl carbon would confirm the benzoyl chloride framework.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical monoisotopic mass of this compound (C₇H₃BrClFO) can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the compound's identity. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster in the mass spectrum, further confirming the presence of these elements.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion), followed by its fragmentation and analysis of the resulting product ions. libretexts.org This technique provides valuable insights into the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the chlorine atom from the acyl chloride group, the loss of a carbon monoxide molecule, or the cleavage of the bromine atom. libretexts.org The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Observations |

|---|---|---|

| HRMS | Exact Mass, Elemental Formula | Molecular ion peak corresponding to the calculated exact mass of C₇H₃BrClFO. Characteristic isotopic pattern for Br and Cl. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically observed in the range of 1750-1815 cm⁻¹. The exact frequency is sensitive to the electronic effects of the substituents on the aromatic ring. Other significant absorptions will include those corresponding to C-F, C-Br, and C-Cl stretching vibrations, as well as aromatic C=C and C-H stretching and bending modes.

Raman Spectroscopy : Raman spectroscopy also provides information about the vibrational modes of the molecule. While the carbonyl stretch is also Raman active, aromatic ring vibrations often produce strong signals in the Raman spectrum. The C-Br and C-Cl bonds are also typically Raman active. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule, aiding in its structural confirmation.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C=O | Stretch | 1750 - 1815 | IR (strong), Raman (moderate) |

| Aromatic C=C | Stretch | 1400 - 1600 | IR, Raman |

| C-F | Stretch | 1000 - 1400 | IR |

| C-Cl | Stretch | 600 - 800 | IR, Raman |

Advanced Chromatographic Purity Assessment (e.g., 2D-GC, UHPLC-MS)

The comprehensive assessment of purity for a reactive synthetic intermediate such as this compound necessitates the use of advanced analytical techniques that offer high resolution and sensitivity. Standard chromatographic methods may fall short in detecting and quantifying trace-level impurities, which can include isomers, starting materials, by-products, and degradation products. Two-dimensional gas chromatography (2D-GC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are powerful methodologies for the stringent purity evaluation of such complex chemical entities.

Two-Dimensional Gas Chromatography (2D-GC)

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. chromatographyonline.com This is particularly advantageous for analyzing complex mixtures containing isomeric or closely related compounds that may co-elute in a single chromatographic dimension. In GCxGC, the sample is subjected to two distinct separation stages, employing columns with different stationary phase selectivities. vu.nl

For the analysis of this compound, a typical GCxGC setup would involve a non-polar column in the first dimension, separating analytes based on their boiling points, and a more polar column in the second dimension, which separates based on polarity. This orthogonality allows for the resolution of compounds that would otherwise overlap. nih.gov Given the reactive nature of acyl chlorides, direct injection can be challenging due to potential degradation in the hot injector or on the column. However, with careful optimization of injector temperature and the use of inert liners, direct analysis is feasible. Alternatively, derivatization to a more stable ester, for example, by reaction with a suitable alcohol, can be employed prior to analysis.

The effluent from the first-dimension column is continuously trapped and then rapidly re-injected onto the second-dimension column using a modulator. This process creates a series of high-speed separations in the second dimension for the entire sample, resulting in a two-dimensional chromatogram with retention times on each axis. When coupled with a mass spectrometer (MS) or a time-of-flight mass spectrometer (TOF-MS), GCxGC-MS provides a third dimension of data, enabling confident identification of separated components based on their mass spectra. nih.govcopernicus.org

Illustrative 2D-GC-MS Parameters for Halogenated Aromatic Analysis:

| Parameter | 1st Dimension Column | 2nd Dimension Column | Modulator | MS Detector |

| Stationary Phase | 5% Phenyl Polysiloxane | 50% Phenyl Polysiloxane | Thermal | Time-of-Flight (TOF) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 1.5 m x 0.15 mm ID, 0.15 µm film | - | - |

| Temperature Program | 60°C (hold 1 min) to 300°C at 3°C/min | +10°C relative to oven | Modulation Period: 6 s | Mass Range: 45-550 m/z |

| Carrier Gas | Helium | Helium | Hot Jet Pulse: 300 ms | Acquisition Rate: 200 spectra/s |

This configuration allows for the separation of potential impurities in a this compound sample, such as isomeric bromo-fluoro-benzoyl chlorides, residual starting materials like 2-fluoro-5-bromobenzoic acid, and by-products from the synthesis process.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is a cornerstone technique for the analysis of pharmaceutical intermediates and active pharmaceutical ingredients due to its high separation efficiency, speed, and the sensitivity and specificity of mass spectrometric detection. waters.com For a reactive compound like this compound, direct analysis by reversed-phase HPLC can be problematic due to its rapid hydrolysis in aqueous mobile phases.

To overcome this, a common strategy is derivatization. The acyl chloride can be reacted with a nucleophile to form a stable derivative that is amenable to reversed-phase chromatography. The choice of derivatizing agent is critical; it should react quickly and quantitatively with the acyl chloride and ideally introduce a tag that enhances ionization for MS detection. For example, reaction with an amine-containing compound can yield a stable amide. mdpi.com An alternative approach involves normal-phase chromatography or supercritical fluid chromatography (SFC) using non-aqueous mobile phases to avoid hydrolysis.

A UHPLC-MS/MS method, utilizing a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), offers exceptional selectivity and sensitivity for impurity profiling. chromatographyonline.com Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument allows for the targeted quantification of the main component and known impurities at very low levels. waters.com High-resolution mass spectrometry enables the identification of unknown impurities by providing accurate mass measurements, from which elemental compositions can be determined.

Hypothetical UHPLC-MS/MS Method for Purity Assessment (Post-Derivatization):

To illustrate, a hypothetical derivatization with 2-amino-5-nitrophenol (B90527) could be performed, followed by UHPLC-MS/MS analysis.

| Parameter | Condition |

| Derivatization Reagent | 2-amino-5-nitrophenol |

| Reaction | Forms a stable ester with a UV chromophore and ionizable group. |

| UHPLC Column | C18, 1.7 µm particle size, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Specific precursor-to-product ion transitions would be monitored for the derivatized this compound and its potential impurities. |

Table of Potential Impurities and their Characteristics:

| Compound Name | Structure | Potential Origin |

| This compound | C₇H₃BrClFO | Main Component |

| 2-Fluoro-5-bromobenzoic acid | C₇H₄BrFO₂ | Incomplete conversion of starting material or hydrolysis of the product. |

| Isomeric Bromo-fluorobenzoyl chlorides | e.g., 3-Bromo-2-fluorobenzoyl chloride | By-products from the synthesis due to isomeric impurities in starting materials. |

| Oxalyl chloride | C₂Cl₂O₂ | Residual reagent from the synthesis process. |

The application of these advanced chromatographic techniques is indispensable for ensuring the high purity of synthetic intermediates like this compound, which is critical for the quality and safety of the final products in which it is used.

Future Research Directions and Unexplored Avenues

Sustainable Synthesis Approaches: Greener Solvents and Catalyst Reuse

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis and application of 5-Bromo-2-fluorobenzoyl chloride, future research will likely focus on replacing traditional volatile organic solvents and corrosive catalysts with greener alternatives.

One promising area is the use of deep eutectic solvents (DESs) as both catalysts and reaction media for Friedel-Crafts acylation reactions. rsc.org These solvents, formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, have low vapor pressure, and can be easily recycled. rsc.org For instance, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride has been shown to be an effective and reusable catalyst system for Friedel-Crafts acylations, offering high yields and short reaction times under microwave irradiation. rsc.org

| Catalyst Type | Advantages | Examples |

| Deep Eutectic Solvents | Biodegradable, Low vapor pressure, Recyclable, Dual function as catalyst and solvent | Choline chloride/Zinc chloride rsc.org |

| Heterogeneous Catalysts | Easy separation, Reusable, Non-corrosive | Zeolites, Metal oxides, Clays acs.orgresearchgate.net |

| Reusable Homogeneous Catalysts | High activity, Mild reaction conditions | Lanthanide triflates with LiClO4 psu.edu |

| Solid-Supported Catalysts | Recyclable, Reduced waste | Zeolites (Hβ, HY), Mesoporous silicas numberanalytics.com |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, is rapidly gaining traction as a superior alternative to traditional batch manufacturing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netbeilstein-journals.orgresearchgate.net This technology offers enhanced safety, better process control, and improved scalability. researchgate.netrsc.org For a reactive compound like this compound, flow chemistry can mitigate the risks associated with highly exothermic reactions and the handling of hazardous reagents. beilstein-journals.orgresearchgate.net

| Technology | Key Advantages | Potential Application for this compound |

| Flow Chemistry/Continuous Processing | Enhanced safety, Improved process control, Scalability, Higher yields, Better selectivity | Synthesis of this compound and its derivatives, Friedel-Crafts acylation reactions, Halogenation processes. researchgate.netbeilstein-journals.orgresearchgate.netacs.org |

| Microreactors | Excellent heat and mass transfer, Precise control of reaction parameters | Minimizing exothermic hazards, reducing byproduct formation. researchgate.netbeilstein-journals.org |

Chemoenzymatic and Biocatalytic Transformations of Halogenated Aromatics

The integration of biocatalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules with high selectivity and under mild reaction conditions. acs.org For halogenated aromatic compounds like this compound, this approach opens up new avenues for creating novel and valuable derivatives.

Future research could explore the use of enzymes, such as haloperoxidases, to catalyze the selective halogenation of aromatic precursors, potentially offering a more environmentally friendly route to 5-bromo-2-fluorobenzoic acid, the precursor to the acyl chloride. acs.org Biocatalytic halogenations often use benign inorganic halides and an oxidant like hydrogen peroxide, avoiding the use of harsh and toxic elemental halogens. acs.org

Furthermore, enzymes can be employed for the asymmetric transformation of molecules derived from this compound. For instance, engineered enzymes have been used for the stereoselective synthesis of fluorinated cyclopropanes and the asymmetric construction of secondary and tertiary fluorides. utdallas.edunih.gov These biocatalytic methods can provide access to chiral building blocks that are difficult to obtain through conventional chemical synthesis, expanding the synthetic utility of the this compound scaffold.

Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds

The unique electronic and steric properties of the 5-bromo-2-fluorobenzoyl moiety make it an attractive scaffold for the design of novel reagents and catalysts. The presence of both bromine and fluorine atoms allows for differential reactivity and potential for subsequent functionalization.

Future research could focus on leveraging the 5-bromo-2-fluorobenzoyl scaffold to develop new classes of organocatalysts or ligands for transition metal catalysis. The bromo- and fluoro-substituents can influence the electronic environment of a catalytic center, potentially leading to enhanced reactivity or selectivity. For example, the scaffold could be incorporated into ligands for asymmetric catalysis, where the halogen atoms could play a role in directing the stereochemical outcome of a reaction. The development of catalysts based on diverse scaffolds is an active area of research with applications in bioorthogonal chemistry and beyond. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

For reactions involving this compound, such as Friedel-Crafts acylation, ML models can be trained on large datasets to predict the regioselectivity and yield of the reaction under various conditions. chemrxiv.org This predictive capability can significantly reduce the number of experiments required, saving time and resources. nih.gov

Furthermore, ML algorithms can be coupled with automated flow chemistry platforms to enable self-optimizing systems. rsc.orgrsc.orgresearchgate.net These systems can autonomously explore a wide range of reaction parameters to identify the optimal conditions for a given transformation, leading to improved efficiency and a deeper understanding of the reaction landscape. rsc.orgrsc.org The integration of AI and ML will undoubtedly accelerate the discovery and development of new applications for this compound and other important chemical intermediates. appliedclinicaltrialsonline.com

| Technology | Application in this compound Research |

| Artificial Intelligence (AI) and Machine Learning (ML) | Prediction of reaction outcomes (e.g., regioselectivity in Friedel-Crafts acylation), Optimization of reaction conditions. eurekalert.orgchemrxiv.orgbeilstein-journals.org |

| Automated Flow Chemistry with ML | Self-optimizing systems for identifying optimal synthetic conditions, Accelerating process development. rsc.orgrsc.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 5-Bromo-2-fluorobenzoyl chloride in synthetic chemistry laboratories?

- Methodological Answer : Implement strict personal protective equipment (PPE), including impervious gloves, tightly sealed goggles, and protective lab coats. Use fume hoods to ensure adequate ventilation, and avoid skin/eye contact. In case of exposure, rinse immediately with water and seek medical attention. Store separately from bases, oxidizers, and moisture sources .

Q. What are the recommended storage conditions for this compound to maintain its reactivity and prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert atmospheres (e.g., nitrogen) at temperatures below 25°C. Include desiccants (e.g., molecular sieves) to minimize hydrolysis. Avoid prolonged exposure to humid environments, as acyl chlorides are moisture-sensitive .

Q. How is this compound employed in the synthesis of heterocyclic compounds?

- Methodological Answer : It serves as an acylating agent in nucleophilic substitution reactions. For example, in the synthesis of 6-heteroatom-linked quinolone analogs, it reacts with lithiated intermediates (generated via n-BuLi and 2,2′-bipyridyl at -78°C to -30°C) to form ketone precursors. Optimize yields (e.g., 67%) by maintaining cryogenic conditions and controlled reagent addition .

Advanced Research Questions

Q. What methodological considerations are critical for achieving high yields in reactions involving this compound?

- Methodological Answer :

- Temperature Control : Reactions involving lithiation or Grignard reagents require strict cryogenic conditions (-78°C to -30°C) to suppress side reactions.

- Moisture-Free Environment : Use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques.

- Stoichiometry : Balance the molar ratio of acyl chloride to nucleophile (e.g., 1:1.2) to account for potential hydrolysis .

Q. How can competing hydrolysis of this compound be minimized during prolonged synthetic procedures?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen or argon to exclude moisture.

- Solvent Selection : Prefer polar aprotic solvents (e.g., DMF, DCM) with low water content.

- Reagent Purity : Use freshly distilled or high-purity-grade solvents. Monitor reaction progress via TLC or in-situ IR to detect early hydrolysis .

Q. What strategies mitigate halogen interference (Br/F) in cross-coupling reactions involving this compound derivatives?

- Methodological Answer :

- Directing Group Effects : The fluorine substituent’s electronegativity enhances electrophilic aromatic substitution at specific positions, while bromine can act as a leaving group in Suzuki-Miyaura couplings.

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands like Xantphos to enhance selectivity. Adjust reaction temperatures (e.g., 110°C) and base strength (e.g., Cs₂CO₃) to suppress undesired dehalogenation .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten